molecular formula C21H21NO2 B5049817 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL CAS No. 24685-08-3

1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL

Cat. No. B5049817
Key on ui cas rn: 24685-08-3
M. Wt: 319.4 g/mol
InChI Key: WESLOKYESXZJSF-UHFFFAOYSA-N
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Patent
US07202242B2

Procedure details

The preparation was carried out in accordance with general synthesis instructions 4 from 4-benzylidene-morpholin-4-ium chloride and 2-naphthol.
Name
4-benzylidene-morpholin-4-ium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH:2](=[N+:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[OH:25]>>[N:9]1([CH:2]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=[CH:17][C:16]=2[OH:25])[CH2:10][CH2:11][O:12][CH2:13][CH2:14]1 |f:0.1|

Inputs

Step One
Name
4-benzylidene-morpholin-4-ium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C1=CC=CC=C1)=[N+]1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)C(C1=C(C=CC2=CC=CC=C12)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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